REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:9][CH2:10][NH2:11])[CH:6]=[CH:7][CH:8]=1.C(N(CC)CC)C.[F:19][C:20]([F:33])([F:32])[C:21]([N:23]1[CH2:28][CH2:27][CH:26]([C:29](Cl)=[O:30])[CH2:25][CH2:24]1)=[O:22]>C(Cl)Cl>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:9][CH2:10][NH:11][C:29]([CH:26]2[CH2:25][CH2:24][N:23]([C:21](=[O:22])[C:20]([F:33])([F:19])[F:32])[CH2:28][CH2:27]2)=[O:30])[CH:6]=[CH:7][CH:8]=1
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Name
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|
Quantity
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9.3 g
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Type
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reactant
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Smiles
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COC=1C=C(C=CC1)CCN
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Name
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|
Quantity
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11.2 mL
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
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1-trifluoroacetyl-piperidine-4-carbonyl chloride
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Quantity
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15 g
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Type
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reactant
|
Smiles
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FC(C(=O)N1CCC(CC1)C(=O)Cl)(F)F
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Name
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Quantity
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50 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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Name
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Quantity
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50 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction was quenched with water (50 ml)
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Type
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CUSTOM
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Details
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the layers were separated
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Type
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WASH
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Details
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the organic layer was washed with water (1×50 ml)
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Type
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EXTRACTION
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Details
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The combined aqueous layers were back extracted with CH2Cl2 (1×75 ml)
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Type
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WASH
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Details
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The combined organic layers were washed with brine (1×75 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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CUSTOM
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Details
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The resulting solid was triturated with Et2O
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Type
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FILTRATION
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Details
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filtered
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Name
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|
Type
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product
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Smiles
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COC=1C=C(C=CC1)CCNC(=O)C1CCN(CC1)C(C(F)(F)F)=O
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Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 52.3 mmol | |
AMOUNT: MASS | 18.8 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |